N-(5-chloropyridin-2-yl)-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-pyridinyl)-3,4-difluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and inhibitors. This compound is characterized by the presence of a chloropyridinyl group and difluorobenzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-pyridinyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 2-amino-5-chloropyridine with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-pyridinyl)-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands and bases to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
N-(5-Chloro-2-pyridinyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its inhibitory effects on specific enzymes and proteins.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-pyridinyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-pyridinyl)-N’-phenylurea: This compound shares the chloropyridinyl group but differs in the presence of a phenylurea moiety.
N-(5-Chloro-2-pyridinyl)triflimide: Similar in structure but contains a triflimide group instead of the difluorobenzenesulfonamide moiety.
N-(5-Chloro-2-pyridinyl)-4-nitrobenzamide: Contains a nitrobenzamide group, offering different chemical properties and applications.
Uniqueness
N-(5-Chloro-2-pyridinyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both chloropyridinyl and difluorobenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. Its combination of fluorine atoms and sulfonamide functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7ClF2N2O2S |
---|---|
Molecular Weight |
304.70 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-7-1-4-11(15-6-7)16-19(17,18)8-2-3-9(13)10(14)5-8/h1-6H,(H,15,16) |
InChI Key |
ZJSVHZATFVSNDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.